molecular formula C13H11NO2 B13996716 6-(m-Tolyloxy)nicotinaldehyde

6-(m-Tolyloxy)nicotinaldehyde

Cat. No.: B13996716
M. Wt: 213.23 g/mol
InChI Key: SQZOADAZTOJIDO-UHFFFAOYSA-N
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Description

6-(m-Tolyloxy)nicotinaldehyde is a nicotinaldehyde derivative featuring a meta-substituted tolyloxy group (3-methylphenoxy) at the 6-position of the pyridine ring. Its structure combines the aldehyde functional group with a bulky aromatic substituent, making it a candidate for applications in medicinal chemistry, radiochemistry, and enzyme inhibition studies. For instance, substituents on the pyridine ring (e.g., halogen, alkoxy, or aryloxy groups) significantly influence electronic effects, solubility, and binding interactions with biological targets .

Synthetic routes for analogous compounds, such as 6-(p-Tolyloxy)nicotinaldehyde, involve nucleophilic aromatic substitution or coupling reactions .

Properties

Molecular Formula

C13H11NO2

Molecular Weight

213.23 g/mol

IUPAC Name

6-(3-methylphenoxy)pyridine-3-carbaldehyde

InChI

InChI=1S/C13H11NO2/c1-10-3-2-4-12(7-10)16-13-6-5-11(9-15)8-14-13/h2-9H,1H3

InChI Key

SQZOADAZTOJIDO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)OC2=NC=C(C=C2)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(m-Tolyloxy)nicotinaldehyde can be achieved through several methods. One common approach involves the reaction of 6-chloronicotinaldehyde with m-cresol in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods: On an industrial scale, the production of 6-(m-Tolyloxy)nicotinaldehyde may involve similar synthetic routes but optimized for larger-scale operations. This includes the use of continuous flow reactors and more efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 6-(m-Tolyloxy)nicotinaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The m-tolyloxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products:

    Oxidation: 6-(m-Tolyloxy)nicotinic acid.

    Reduction: 6-(m-Tolyloxy)nicotinyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-(m-Tolyloxy)nicotinaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme-catalyzed reactions involving aldehydes.

    Industry: Used in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 6-(m-Tolyloxy)nicotinaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can affect various biochemical pathways, depending on the specific target.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key properties of 6-(m-Tolyloxy)nicotinaldehyde and related derivatives, based on evidence from diverse studies:

Compound Substituent Key Findings Application References
Nicotinaldehyde None - Competitive inhibitor of nicotinamidase (Ki = 0.18 µM with NAM).
- NAD precursor via NAPRT pathway.
Enzyme inhibition, NAD biosynthesis
5-Bromo-nicotinaldehyde 5-Bromo - Higher Ki (0.72 µM) than nicotinaldehyde.
- Less effective in whole-cell assays.
Enzyme inhibition
6-Fluoronicotinaldehyde 6-Fluoro - Radiochemical synthesis achieved via "Radio-fluorination" (50% yield).
- Used in PET imaging probes.
Radiochemistry
6-(p-Tolyloxy)nicotinaldehyde 4-Methylphenoxy (para) - Synonym: 6-(4-Methylphenoxy)nicotinaldehyde.
- Structural analog for steric effect studies.
Medicinal chemistry
6-(2-Bromophenyl)nicotinaldehyde 2-Bromophenyl - CAS 898404-58-5; used in synthetic chemistry.
- No reported bioactivity.
Intermediate synthesis
6-(4-Bromophenyl)nicotinaldehyde 4-Bromophenyl - CAS 113744-39-1; structural studies.
- Molar mass 262.1 g/mol.
Material science

Key Insights:

Enzyme Inhibition :

  • Nicotinaldehyde exhibits potent nicotinamidase inhibition (Ki = 0.18 µM), while bromo-substitution at the 5-position reduces potency (Ki = 0.72 µM) . The bulky m-Tolyloxy group may further modulate inhibition by sterically hindering enzyme binding.
  • In whole-cell assays, nicotinaldehyde outperforms 5-bromo derivatives, as visualized by colorimetric prescreening .

NAD Biosynthesis :

  • Nicotinaldehyde acts as an NAD precursor via the NAPRT-dependent Preiss–Handler pathway, bypassing NAMPT inhibition in leukemia cells . Substituted derivatives like m-Tolyloxy may alter metabolic flux or require specific oxidative enzymes (e.g., ALDH or ADH) for conversion to active intermediates .

Radiochemical Applications :

  • Fluorinated analogs (e.g., 6-[¹⁸F]fluoronicotinaldehyde) are synthesized efficiently (50% radiochemical yield) for PET imaging . The m-Tolyloxy group’s bulkiness could impact conjugation efficiency in prosthetic group synthesis.

Structural and Electronic Effects :

  • Substituents like 5-fluoro or trimethylsilyl ethynyl groups influence Lewis basicity and autocatalytic performance in the Soai reaction . Meta-substitution may similarly alter electronic properties, affecting reactivity in synthetic or biological contexts.

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